2-(4-Methoxyphenyl)imidazole-4-methanol: A Comprehensive Technical Guide to Properties, Reactivity, and Medicinal Applications
2-(4-Methoxyphenyl)imidazole-4-methanol: A Comprehensive Technical Guide to Properties, Reactivity, and Medicinal Applications
Executive Summary
In the landscape of modern drug discovery and synthetic organic chemistry, the 2-aryl-1H-imidazole scaffold represents a privileged pharmacophore. Specifically, 2-(4-Methoxyphenyl)imidazole-4-methanol (CAS: 53292-67-4), also known as 4-(hydroxymethyl)-2-(4-methoxyphenyl)imidazole, serves as a highly versatile building block. By combining the amphoteric nature of the imidazole core, the electron-donating properties of the para-methoxy group, and the synthetic handle provided by the primary alcohol, this compound is routinely utilized in the development of kinase inhibitors (such as c-Met inhibitors) and G-protein coupled receptor (GPCR) ligands[1][2].
This whitepaper provides an in-depth analysis of its physicochemical properties, structural causality, and field-proven synthetic protocols, serving as an authoritative guide for researchers and drug development professionals.
Physicochemical Profiling and Structural Causality
Understanding the baseline properties of 2-(4-Methoxyphenyl)imidazole-4-methanol is critical for predicting its behavior in both synthetic environments and biological systems. The molecule features three distinct functional zones that dictate its reactivity and binding affinity.
Quantitative Data Summary
The following table summarizes the key physicochemical and computational properties of the compound[3][4]:
| Property | Value / Description | Method / Note |
| Chemical Formula | C₁₁H₁₂N₂O₂ | Base structure |
| Molecular Weight | 204.23 g/mol | Monoisotopic |
| CAS Registry Number | 53292-67-4 | Standard identifier |
| Melting Point | 168 – 169 °C | Recrystallized from methanol |
| Predicted Boiling Point | ~465.1 °C | Computational estimation |
| Density (Predicted) | 1.244 g/cm³ | Computational estimation |
| LogP (Octanol/Water) | ~0.8 | Indicates moderate lipophilicity |
| H-Bond Donors | 2 | Imidazole -NH and Alcohol -OH |
| H-Bond Acceptors | 3 | Imidazole -N=, Methoxy -O-, Alcohol -O- |
Structural Causality in Drug Design
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The Imidazole Core: Acts as a bioisostere for various aromatic rings and amides. Its amphoteric nature allows it to participate in critical hydrogen bonding networks, often anchoring the molecule within the ATP-binding hinge region of kinases[2]. Furthermore, rapid annular tautomerism (1H vs. 3H) allows the molecule to adapt dynamically to receptor pockets.
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The 4-Hydroxymethyl Group: This primary alcohol is the primary synthetic handle. In medicinal chemistry, it acts as a hydrogen bond donor/acceptor, interacting with solvent channels. Synthetically, it is readily oxidized to an aldehyde or halogenated to a chloromethyl group, opening pathways for reductive aminations or cross-coupling reactions[5].
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The 4-Methoxyphenyl Moiety: The para-methoxy group serves a dual purpose. Electronically, it enriches the imidazole ring via resonance, increasing the nucleophilicity of the imidazole nitrogen. Pharmacologically, it occupies hydrophobic clefts while providing a localized hydrogen-bond acceptor (the ether oxygen)[6].
Synthetic Workflows & Derivatization Logic
The true value of 2-(4-Methoxyphenyl)imidazole-4-methanol lies in its derivatization. The most common industrial and laboratory pathway to synthesize 2-substituted 4-hydroxymethylimidazoles involves the cyclocondensation of an imido ester (such as methyl 4-methoxybenzimidate) with 1,3-dihydroxyacetone (DHA) under high ammonia pressure[5][7].
Once synthesized, the primary alcohol is frequently oxidized to generate 2-(4-methoxyphenyl)-1H-imidazole-4-carboxaldehyde, a highly reactive electrophile used to build complex drug architectures.
Experimental Protocol: Selective Oxidation to the Aldehyde
Objective: To selectively oxidize the primary alcohol to an aldehyde without over-oxidizing to the carboxylic acid, while preserving the unprotected imidazole ring. Causality of Reagent Choice: Activated Manganese(IV) Oxide (MnO₂) is selected over harsher reagents (like Jones reagent or KMnO₄) because it is highly chemoselective for allylic, benzylic, and heterocyclic alcohols. It operates under neutral conditions, preventing the protonation of the imidazole ring which could otherwise stall the reaction or cause solubility issues.
Step-by-Step Methodology:
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Preparation: In an oven-dried, 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.04 g (10.0 mmol) of 2-(4-Methoxyphenyl)imidazole-4-methanol in a mixture of 40 mL anhydrous dichloromethane (DCM) and 10 mL anhydrous tetrahydrofuran (THF). Note: THF is added to ensure complete dissolution of the starting material, which is moderately polar.
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Reagent Addition: Add 8.69 g (100.0 mmol, 10 equivalents) of activated Manganese(IV) Oxide (MnO₂) in a single portion.
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Reaction Execution: Cap the flask and stir the heterogeneous black suspension vigorously at room temperature (20–25 °C) under a nitrogen atmosphere.
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Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using a 9:1 DCM/Methanol eluent system. The starting material (lower Rf) should be completely consumed within 12 to 18 hours, yielding a new, UV-active spot (higher Rf) corresponding to the aldehyde.
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Workup & Purification: Filter the reaction mixture through a pad of Celite to remove the solid manganese residues. Wash the Celite pad thoroughly with hot THF (3 x 30 mL) to ensure complete recovery of the product.
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Isolation: Concentrate the combined filtrates under reduced pressure. Triturate the resulting crude solid with cold diethyl ether to yield 2-(4-methoxyphenyl)-1H-imidazole-4-carboxaldehyde as an off-white to pale yellow solid.
Caption: Synthetic derivation pathways of 2-(4-Methoxyphenyl)imidazole-4-methanol.
Applications in Target-Directed Drug Discovery
The 2-aryl-4-substituted imidazole motif is a recurring theme in the patent literature for targeted therapeutics.
Kinase Inhibition (e.g., c-Met)
Mutations and overexpression of the c-Met receptor tyrosine kinase are heavily implicated in various carcinomas (e.g., hepatocellular, breast, and prostate cancers)[2]. 2-(4-Methoxyphenyl)imidazole derivatives serve as core scaffolds that competitively bind to the ATP-binding pocket of these kinases. The imidazole nitrogens coordinate with the hinge region backbone via hydrogen bonds, while the 4-methoxyphenyl group projects into the hydrophobic pocket adjacent to the gatekeeper residue, enhancing selectivity and binding affinity[2].
GPCR Modulation (e.g., Dopamine D2 Receptors)
In neuropharmacology, the scaffold is utilized to design conformationally restricted analogs of benzamide antipsychotics. By converting the 4-hydroxymethyl group to a 4-(aminomethyl) moiety (via the aldehyde intermediate described in Section 2.1), researchers generate compounds with potent blockade capabilities at cloned Dopamine D2 receptors, offering pathways to novel treatments for schizophrenia[6].
Caption: Pharmacophore mapping of the compound's functional zones to biological targets.
Conclusion
2-(4-Methoxyphenyl)imidazole-4-methanol is far more than a simple heterocyclic compound; it is a meticulously balanced synthetic intermediate. Its structural causality—balancing the electron-rich methoxyaryl system with the versatile hydroxymethyl handle—makes it an indispensable tool for medicinal chemists designing the next generation of kinase inhibitors and GPCR modulators. By mastering its selective derivatization, researchers can unlock a vast chemical space of biologically active therapeutics.
References
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National Center for Biotechnology Information (PubChem). "4-Imidazolemethanol | C4H6N2O | CID 1745 - PubChem - NIH." PubChem Database. Available at:[Link]
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Molaid Chemical Database. "4-(hydroxymethyl)-2-(4-methoxyphenyl)imidazole | 53292-67-4." Molaid. Available at: [Link]
- Vyas, J. R., et al. "Preparation of 2-Substituted 4-Chloro-5-Formylimidazole and 5-Formylimidazole." US Patent Application 20080200690A1.
- Google Patents. "PT1499577E - 2-(2,6-dichlorophenyl)-diarylimidazoles." European Patent Office.
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